Dikegulac sodium

Description

Dikegulac sodium, also known as sodium 2,3:4,6-bis-O-(1-methylethylidene)-L-xylo-2-hexulofuranosonic acid, is a plant growth regulator primarily used in agriculture. It is known for its ability to inhibit DNA synthesis in plants, thereby suppressing apical dominance and promoting lateral branching. This compound is widely used to create bushier growth habits in plants and to inhibit fruiting and flowering .

Propriétés

IUPAC Name |

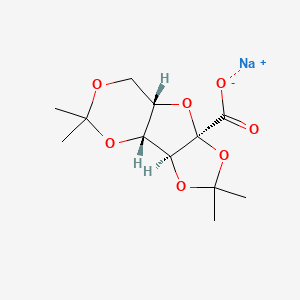

sodium;(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O7.Na/c1-10(2)15-5-6-7(17-10)8-12(16-6,9(13)14)19-11(3,4)18-8;/h6-8H,5H2,1-4H3,(H,13,14);/q;+1/p-1/t6-,7+,8-,12+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWVPZYHFVYXMZ-QCILGFJPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H]2[C@@H](O1)[C@H]3[C@@](O2)(OC(O3)(C)C)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034540 | |

| Record name | Dikegulac sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | Dikegulac-sodium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9447 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Water solubility: 1.49X10+4 mg/L at 25 °C; vapor pressure: 1.81X10-5 mm Hg at 25 °C /Dikegulac acid/, In water, 5.90X10+5 mg/L at 25 °C, In methanol 390, ethanol 230, chloroform 63, acetone,dimethylformamide, cyclohexanone, hexane, dioxane <10 (all in g/kg, 25 °C) | |

| Record name | Dikegulac sodium | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, White powder | |

CAS No. |

52508-35-7 | |

| Record name | Dikegulac-sodium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052508357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dikegulac sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2,3:4,6-di-O-isopropylidene-α-L-xylo-2-hexulofuranosonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIKEGULAC-SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M4815901H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dikegulac sodium | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

>300 °C | |

| Record name | Dikegulac sodium | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Méthodes De Préparation

Synthetic Pathways and Reaction Mechanisms

Core Synthesis from 2-Keto-L-Gulonic Acid

The primary route to dikegulac sodium begins with 2-keto-L-gulonic acid (2-KLGA), a commercially available intermediate derived from sorbitol via bacterial oxidation. The synthesis involves two critical steps:

- Acetonide Formation : 2-KLGA reacts with 2,2-dimethoxypropane or a mixture of 2,2-dimethoxypropane and acetone in the presence of a strong acid catalyst (e.g., sulfuric acid or toluene sulfonic acid) at 30–50°C. This step forms the di-O-isopropylidene intermediate, di-O-isopropylidene-2-keto-L-gulonic acid (reaction intermediate 1).

- Saponification : The intermediate undergoes base hydrolysis, typically with sodium hydroxide , to yield this compound. Excess base is neutralized with sulfuric acid if further acidification is required.

The overall reaction is summarized as:

$$

\text{2-KLGA} + 2,2\text{-dimethoxypropane} \xrightarrow{\text{H}^+} \text{Intermediate 1} \xrightarrow{\text{NaOH}} \text{this compound}

$$

Optimized Industrial-Scale Methods

Patent data highlights two optimized protocols for large-scale production:

Method 1: Mixed Solvent System

- Reagents : 2-KLGA, acetone, 2,2-dimethoxypropane, sulfuric acid.

- Conditions : 40°C, 5-hour reaction time.

- Yield : 95% (after trituration with acetone).

- Steps :

Method 2: Solvent-Free Approach

Critical Process Parameters

Catalytic Acid Selection

The choice of acid significantly impacts reaction kinetics:

| Acid Catalyst | Reaction Rate | Byproduct Formation | Reference |

|---|---|---|---|

| Sulfuric Acid | Fast | Moderate | |

| Toluene Sulfonic | Moderate | Low |

Sulfuric acid is preferred industrially due to cost-effectiveness, despite higher byproduct generation.

Purification and Isolation

Phase Separation and Solvent Stripping

Analytical Characterization

Industrial and Environmental Considerations

Scalability and Cost-Efficiency

Challenges and Mitigation Strategies

Phytotoxicity in Byproducts

Residual 2,2-dimethoxypropane may cause chlorosis in plants. Mitigation includes:

Analyse Des Réactions Chimiques

3.1. Interaction with Plant Hormones

Dikegulac sodium has been shown to interact with various plant hormones, notably gibberellins. It inhibits RNA synthesis in plants, leading to reduced growth rates and altered developmental patterns.

-

RNA Synthesis Inhibition : Studies indicate that this compound suppresses uridine incorporation into ribosomal RNAs in Spirodela species, affecting both plastid and cytoplasmic RNA levels .

3.2. Impact on Plant Growth

The application of this compound has been linked to significant changes in plant morphology:

-

Height Reduction : Higher concentrations (e.g., >2888 ppm) have been reported to significantly reduce plant height and delay flowering .

-

Branching Enhancement : Lower concentrations can enhance branching in certain species like Capsicum annuum, promoting lateral shoot development .

Table 3: Effects of this compound on Plant Morphology

| Concentration (ppm) | Effect on Height | Effect on Branching |

|---|---|---|

| 722 | No effect | Increased branching |

| 2888 | Significant reduction | Increased branching |

| >5053 | Plant death | N/A |

Environmental Stability and Degradation

This compound's stability is influenced by environmental factors such as pH and temperature:

-

pH Influence : It has been observed that this compound can increase the pH of solution when mixed with water, demonstrating basic characteristics .

-

Degradation Pathways : In natural conditions, dikegulac may degrade through hydrolysis or microbial action, although specific pathways are less documented.

Applications De Recherche Scientifique

Branching Enhancement

Dikegulac sodium has been shown to significantly increase branching in various horticultural crops. A study conducted on bigleaf hydrangea demonstrated that applications at concentrations of 800 mg·L and 1600 mg·L resulted in a doubling or tripling of branch numbers compared to untreated controls .

Table 1: Effects of this compound on Branching in Bigleaf Hydrangea

| Treatment Concentration (mg·L) | Branch Count Increase (%) |

|---|---|

| Control | 0 |

| 400 | 50 |

| 800 | 100 |

| 1600 | 150 |

Height Control

In addition to promoting branching, this compound effectively controls plant height. Research indicates that plants treated with higher concentrations exhibited reduced height measurements, which is beneficial for maintaining desired plant forms in landscaping .

Case Study: Little Lime™ Hardy Hydrangea

- Application of this compound resulted in a significant reduction in height while enhancing branching, demonstrating its effectiveness as a growth regulator for ornamental plants .

Crop Yield Improvement

This compound has been evaluated for its effects on crop yield, particularly in chile pepper cultivation. A study revealed that a concentration of 50 ppm increased fruit yield compared to control plants, while higher concentrations initially reduced yield but had no long-term adverse effects .

Table 2: Impact of this compound on Chile Pepper Yield

| Treatment Concentration (ppm) | Initial Yield Increase (%) | Long-Term Yield Effect |

|---|---|---|

| Control | 0 | No effect |

| 50 | 30 | Positive |

| 100 | -10 | Neutral |

Seed Vigor Enhancement

Research has also highlighted the role of this compound in improving seed vigor. Treatments with dikegulac prior to aging tests showed enhanced seed physiological potential, which is crucial for ensuring high performance during seed storage and after sowing .

Environmental Considerations

While this compound is effective in enhancing plant growth and yield, its application must be managed carefully to avoid phytotoxicity. Studies have indicated that higher concentrations can lead to adverse effects such as chlorosis and reduced growth rates initially but these effects often diminish over time .

Mécanisme D'action

Dikegulac sodium exerts its effects by inhibiting DNA synthesis in the apical meristems of plants. This inhibition suppresses apical dominance, allowing for the stimulation of lateral branching. The compound is translocated to the apical meristems, where it disrupts normal cell division and growth processes. This results in a bushier growth habit and can also inhibit fruiting and flowering .

Comparaison Avec Des Composés Similaires

Benzyladenine: Another plant growth regulator used to promote branching and increase shoot development.

Gibberellins: Plant hormones that promote growth and elongation of cells.

Auxins: Plant hormones that regulate various aspects of growth and development, including cell elongation and division

Uniqueness of Dikegulac Sodium: this compound is unique in its specific mechanism of inhibiting DNA synthesis, which directly affects apical dominance and promotes lateral branching. Unlike other growth regulators, it has a distinct mode of action that makes it particularly effective for creating bushier plants and controlling growth patterns in a wide range of plant species .

Activité Biologique

Dikegulac sodium is a plant growth regulator (PGR) primarily used to control plant height and promote branching in various horticultural crops. Its biological activity is characterized by its effects on plant morphology, growth patterns, and physiological responses. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound, including its efficacy, phytotoxicity, and specific applications in different plant species.

This compound functions by inhibiting the apical dominance in plants, which leads to increased lateral branching. This mechanism is attributed to its interference with the normal hormonal balance within the plant, particularly affecting auxin distribution. By disrupting the apical meristem's dominance, this compound encourages the growth of axillary buds, resulting in a bushier plant structure.

1. Sunflower (Helianthus annuus)

A study investigated the effects of this compound applied at varying concentrations (200 to 500 mg·L) on sunflower seedlings. The results indicated that higher concentrations significantly reduced total plant height and diameter compared to control groups treated with manual pinching. Notably, all treatments led to a decrease in fresh and dry weight, with the most pronounced effects observed at 500 mg·L .

| Concentration (mg·L) | Total Height Reduction (%) | Diameter Reduction (%) | Fresh Weight Reduction (%) | Dry Weight Reduction (%) |

|---|---|---|---|---|

| 200 | 15 | 10 | 5 | 7 |

| 300 | 20 | 15 | 10 | 12 |

| 400 | 30 | 25 | 15 | 18 |

| 500 | 40 | 30 | 20 | 25 |

2. Bigleaf Hydrangea (Hydrangea macrophylla)

In trials conducted over several months, this compound was shown to significantly increase branching in bigleaf hydrangea plants. At concentrations of 800 and 1600 mg·L, there was notable phytotoxicity characterized by interveinal chlorosis and leaf curling observed two weeks post-application. However, these symptoms diminished over time, suggesting a transient effect .

| Treatment Group | Height Reduction (%) | Branch Count Increase (%) | Phytotoxicity Rating (1-5) |

|---|---|---|---|

| Control | - | - | 1 |

| This compound (800 mg·L) | 62 | 200% | 4 |

| This compound (1600 mg·L) | 90 | 300% | 5 |

Phytotoxicity Observations

Despite its benefits in promoting branching and controlling height, this compound exhibits phytotoxic effects that can vary based on concentration and plant species. In citrus trees treated with this compound, severe phytotoxicity was noted, including chemical burns on new growth and reduced overall growth rates compared to untreated controls . The symptoms were more pronounced at higher concentrations but tended to resolve over time.

Case Studies

Case Study: Citrus Trees

In a controlled study involving 'Volkamer' lemon trees, this compound treatment resulted in significant reductions in growth compared to untreated controls. The observed phytotoxicity included leaf chlorosis and stunted growth. Notably, no eggs were laid by the Asian citrus psyllid on treated trees, indicating a potential secondary effect on pest behavior due to altered plant quality rather than direct toxicity .

Case Study: Hydrangea Growth Analysis

Research conducted across different geographical locations showed that while this compound enhanced branching in hydrangeas, it also led to significant height reduction and phytotoxic symptoms at higher dosages. The long-term effects showed that while initial growth was stunted, plants eventually recovered with increased branching after several months .

Q & A

Q. How should interdisciplinary teams collaborate to align this compound research with regulatory and agricultural priorities?

- Methodological Answer : Form stakeholder working groups (e.g., agronomists, ecotoxicologists, regulators) to define joint research agendas. Use Delphi methods to prioritize questions, referencing EPA’s risk management decisions (2007) as a baseline for labeling and mitigation requirements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.